molecular formula C22H21N3O4S2 B2595154 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 868377-36-0

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2595154
CAS No.: 868377-36-0
M. Wt: 455.55
InChI Key: NGNPWPXHFQAFID-FCQUAONHSA-N
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Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

Researchers have explored the synthesis of derivatives related to the chemical structure of interest for their antimicrobial properties. For instance, Patel and Agravat (2009) synthesized 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which showed considerable antibacterial activity (Patel & Agravat, 2009). Similarly, Vartale et al. (2008) prepared 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones, which were screened for antibacterial activity (Vartale et al., 2008).

Anticancer Potential

The search for anticancer agents has led to the investigation of benzothiazole derivatives. Hour et al. (2007) studied 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones for their cytotoxicity against several cancer cell lines, demonstrating significant cytotoxic effects (Hour et al., 2007).

Antibacterial Activity and Synthesis Innovations

Further studies have explored novel synthetic routes and the antibacterial efficacy of new compounds. Patel, Agravat, and Shaikh (2011) established new pyridine derivatives with variable antimicrobial activity (Patel, Agravat, & Shaikh, 2011). Gupta (2018) synthesized methoxy substituted benzothiazole derivatives, exhibiting potent antibacterial activity against Pseudomonas aeruginosa (Gupta, 2018).

Advanced Chemical Synthesis

Ghosh et al. (2009) reported on the synthesis and reactivity of a fluorinated compound, highlighting its application in Julia olefination, indicating the versatility of related chemical structures in synthetic organic chemistry (Ghosh et al., 2009).

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-3-13-25-20-18(29-2)7-6-8-19(20)30-22(25)23-21(26)16-9-11-17(12-10-16)31(27,28)24-14-4-5-15-24/h1,6-12H,4-5,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNPWPXHFQAFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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